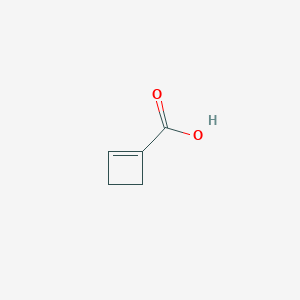

1-Cyclobutene-1-carboxylic acid

CAS No.: 23519-90-6

Cat. No.: VC5963270

Molecular Formula: C5H6O2

Molecular Weight: 98.101

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23519-90-6 |

|---|---|

| Molecular Formula | C5H6O2 |

| Molecular Weight | 98.101 |

| IUPAC Name | cyclobutene-1-carboxylic acid |

| Standard InChI | InChI=1S/C5H6O2/c6-5(7)4-2-1-3-4/h2H,1,3H2,(H,6,7) |

| Standard InChI Key | CXUKMALSQXRODE-UHFFFAOYSA-N |

| SMILES | C1CC(=C1)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 1-cyclobutene-1-carboxylic acid consists of a cyclobutene ring—a four-membered unsaturated hydrocarbon—directly bonded to a carboxylic acid group (-COOH). This configuration introduces significant ring strain due to the cyclobutene’s non-planar geometry, which influences both its chemical reactivity and physical properties . The compound’s molecular formula is , with a molecular weight of 114.10 g/mol. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirm the presence of conjugated double bonds within the cyclobutene ring and the carboxylic acid’s characteristic carbonyl stretch .

Key structural features include:

-

Ring Strain: The cyclobutene ring’s bond angles approximate 90°, deviating from the ideal tetrahedral geometry, resulting in ~26 kcal/mol of strain energy.

-

Conjugation Effects: The carboxylic acid group participates in partial conjugation with the cyclobutene’s double bond, altering electron distribution and acidity.

-

Tautomerization Potential: The α,β-unsaturated system allows for keto-enol tautomerism, though this equilibrium is heavily favored toward the keto form under standard conditions .

A comparative analysis of structurally related compounds reveals distinct differences in reactivity and stability (Table 1).

Table 1: Structural and Physical Properties of 1-Cyclobutene-1-carboxylic Acid and Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 1-Cyclobutene-1-carboxylic acid | 114.10 | High ring strain; reactive α,β-unsaturated system | |

| Ethyl cyclobut-1-ene-1-carboxylate | 138.16 | Ester derivative; reduced acidity; enhanced volatility | |

| 3-Oxo-1-cyclobutane-carboxylic acid | 130.10 | Saturated cyclobutane ring; ketone functionality; lower ring strain |

Synthetic Methodologies

Cyclization Strategies

The synthesis of 1-cyclobutene-1-carboxylic acid typically involves cyclization reactions that form the strained four-membered ring. One patented approach employs a malonate ester intermediate, where 1,3-dichloroacetone reacts with ethylene glycol to form a dioxolane derivative, followed by cyclization with methyl malonate under acidic conditions . Hydrolysis of the resulting bicyclic ester under strong acid (e.g., 20% HCl) yields the target carboxylic acid (Figure 1).

Figure 1: Simplified synthetic route for 1-cyclobutene-1-carboxylic acid .

This method avoids expensive starting materials and achieves yields up to 92.1% under optimized conditions (100°C, 45–55 hours) . Alternative pathways include photochemical [2+2] cycloadditions of acetylene derivatives, though these are less scalable due to stringent light and temperature requirements .

Derivative Synthesis

Ester derivatives, such as ethyl cyclobut-1-ene-1-carboxylate (), are synthesized via Fischer esterification. The carboxylic acid reacts with ethanol in the presence of a sulfuric acid catalyst, yielding the ester with a molecular weight of 138.16 g/mol . These derivatives exhibit improved solubility in organic solvents, facilitating their use in further functionalization reactions.

Reactivity and Functionalization

The compound’s reactivity is dominated by two features: the strained cyclobutene ring and the electron-deficient α,β-unsaturated carboxylic acid system.

Ring-Opening Reactions

Thermal or photolytic cleavage of the cyclobutene ring occurs via retro-[2+2] cycloaddition, generating reactive diradical or zwitterionic intermediates. These species can undergo trapping with alkenes or nucleophiles, enabling the synthesis of larger cyclic or acyclic structures . For example, reaction with ethylene forms a bicyclohexane derivative, though yields are moderate (~40%) due to competing polymerization.

Conjugate Addition

The α,β-unsaturated system undergoes Michael additions with amines, thiols, and stabilized enolates. For instance, reaction with benzylamine at 25°C produces β-amino acid derivatives, which have shown preliminary activity as enzyme inhibitors .

Applications in Medicinal Chemistry and Materials Science

Bioactive Molecule Development

While direct biological data for 1-cyclobutene-1-carboxylic acid remains limited, its derivatives exhibit promising pharmacological profiles. Ethyl cyclobut-1-ene-1-carboxylate has been investigated as a prodrug moiety, leveraging esterase-mediated hydrolysis for targeted drug release . Additionally, 3-oxo-1-cyclobutane-carboxylic acid—a saturated analog—demonstrates anticoagulant activity in vitro, likely due to its structural mimicry of γ-carboxyglutamic acid .

Polymer Synthesis

The cyclobutene ring’s strain-driven polymerization potential has been exploited to create high-performance polymers. Ring-opening metathesis polymerization (ROMP) using Grubbs catalysts yields polyesters with tunable thermal stability (decomposition temperatures: 220–280°C) . These materials are being evaluated for use in biodegradable packaging and medical implants.

Future Directions

Emerging research priorities include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclobutane derivatives for pharmaceutical applications.

-

Computational Modeling: Using density functional theory (DFT) to predict reaction pathways and stabilize high-energy intermediates.

-

Biological Screening: Expanding in vivo studies to validate preclinical efficacy and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume